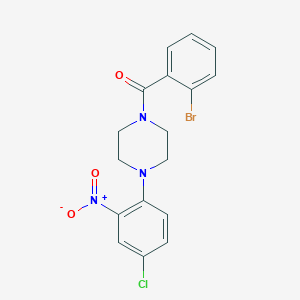![molecular formula C23H18N4O B5109416 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine](/img/structure/B5109416.png)
1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine, also known as MPP, is a synthetic compound that belongs to the class of phthalazine derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation. In addition, 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been shown to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In inflammation models, 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of immune cells. In neurological disorder models, 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been shown to improve cognitive function, reduce neuroinflammation, and protect against oxidative stress.
实验室实验的优点和局限性
1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine is also relatively easy to synthesize and can be obtained in large quantities. However, 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has some limitations, including its potential toxicity and lack of selectivity for specific targets. Therefore, careful dose-response studies and target validation are necessary to ensure the safety and efficacy of 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine in lab experiments.
未来方向
For 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine research include the development of more selective analogs, investigation of its potential therapeutic applications in other diseases, and elucidation of its mechanism of action.
合成方法
The synthesis of 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine involves the reaction of 1-methyl-1H-benzimidazole with 4-phenylphthalic anhydride in the presence of a base such as potassium carbonate. The reaction yields 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine as a white solid, which can be purified by recrystallization or column chromatography. The synthesis of 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been optimized to improve the yield and purity of the compound.
科学研究应用
1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
1-[(1-methylbenzimidazol-2-yl)methoxy]-4-phenylphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-27-20-14-8-7-13-19(20)24-21(27)15-28-23-18-12-6-5-11-17(18)22(25-26-23)16-9-3-2-4-10-16/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAIZSZNYJEPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109343.png)
![2-[(2-fluorophenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5109354.png)
![2-cyanoethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109356.png)
![ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5109358.png)
![propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5109371.png)
![2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5109384.png)

![N-[3-(dimethylamino)propyl]-4-fluorobenzamide](/img/structure/B5109410.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5109425.png)

![4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5109434.png)
![2,4-dichloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5109438.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide](/img/structure/B5109445.png)